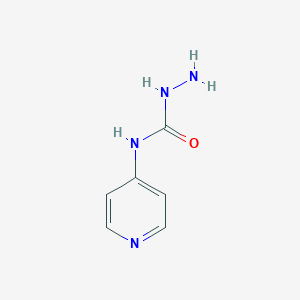

N-(pyridin-4-yl)hydrazinecarboxamide

概要

説明

N-(pyridin-4-yl)hydrazinecarboxamide: is a chemical compound that features a pyridine ring substituted at the 4-position with a hydrazinecarboxamide group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-yl)hydrazinecarboxamide typically involves the reaction of 4-aminopyridine with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-aminopyridine+hydrazinecarboxamide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Cyclization Reactions to 1,3,4-Oxadiazoles

N-(Pyridin-4-yl)hydrazinecarboxamide undergoes cyclization under dehydrating conditions to form 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives. This reaction is pivotal in medicinal chemistry for generating bioactive scaffolds.

Reaction Conditions

-

Reagents : Triphenylphosphine (PPh₃) and 1,2-dibromo-1,1,2,2-tetrachloroethane in dry acetonitrile .

-

Catalyst : Triethylamine (Et₃N).

-

Temperature : Room temperature to reflux.

Example

Reaction with triphenylphosphine yields N-substituted-5-(pyridine-4-yl)-1,3,4-oxadiazol-2-amines with yields ranging from 33% to 81% .

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| N-(4-Octylphenyl)hydrazinecarboxamide | 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 81 |

Mechanism : The reaction proceeds via in situ diazene formation, followed by cyclization to the oxadiazole ring .

Nucleophilic Reactions with Isothiocyanates

The hydrazine group reacts with aryl/alkyl isothiocyanates to form thiosemicarbazide derivatives.

Reaction Conditions

Example

Reaction with allyl isothiocyanate produces N-allyl-2-(pyridin-4-ylcarbonyl)hydrazine-1-carbothioamide (6b ) in 70% yield .

Key Spectral Data for 6b

Condensation with Carbonyl Compounds

The compound condenses with aldehydes/ketones to form hydrazones or azines.

Reaction Conditions

Example

Reaction with 4-heptylbenzaldehyde yields N-(4-heptylphenyl)azine derivatives with broad thermal stability (nematic phase up to 154°C) .

Diazotization and Cyanoacetate Addition

Diazotization followed by nucleophilic substitution generates cyanoester derivatives.

Reaction Pathway

-

Diazotization : NaNO₂/HCl converts the hydrazine group to a diazonium salt .

-

Cyanoacetate Addition : Reaction with ethyl 2-cyanoacetate (10a ) in xylene yields cyanoester 11 (65% yield) .

Key Data for 11

Cycloaddition with Acetylenic Esters

Reaction with diethyl acetylenedicarboxylate (12 ) forms pyrazolone derivatives via [2+4] cycloaddition.

Reaction Conditions

Key Spectral Data for 22

Formation of Schiff Bases

Reaction with aromatic aldehydes produces Schiff bases with antimicrobial activity.

Example

Condensation with 4-nitrobenzaldehyde yields N-(4-nitrophenyl)hydrazinecarboxamide Schiff base , showing MIC values of 16–32 μM against E. coli .

科学的研究の応用

Chemical Synthesis Applications

Building Block in Organic Synthesis

N-(pyridin-4-yl)hydrazinecarboxamide serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, including various heterocycles and pharmaceuticals. The compound's ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it an essential reagent in synthetic chemistry.

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides | KMnO₄, H₂O₂ |

| Reduction | Forms hydrazine derivatives | NaBH₄, LiAlH₄ |

| Substitution | Electrophilic or nucleophilic substitutions on the pyridine ring | Cl₂, Br₂, NH₃, OH⁻ |

Biological Research Applications

Antimicrobial Properties

this compound has been investigated for its antimicrobial activities. Studies have shown that derivatives of this compound exhibit significant efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study reported a derivative with a minimum inhibitory concentration (MIC) comparable to that of isoniazid (INH), a standard tuberculosis treatment .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 and A549. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance the antiproliferative activity .

Medicinal Chemistry Applications

Potential Drug Candidate

this compound is being evaluated for its potential as a drug candidate due to its ability to interact with biological targets. Its mechanism of action involves forming hydrogen bonds and coordinating with metal ions, influencing various biochemical pathways. This characteristic allows it to act as a nucleophile in biological systems.

Case Studies

- Antimycobacterial Activity :

- Antitumor Efficacy :

作用機序

The mechanism of action of N-(pyridin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinecarboxamide group allows it to act as a nucleophile, participating in reactions that modify biological molecules.

類似化合物との比較

- N-(pyridin-2-yl)hydrazinecarboxamide

- N-(pyridin-3-yl)hydrazinecarboxamide

- N-(pyridin-4-yl)piperazine-1-carboxamide

Comparison: N-(pyridin-4-yl)hydrazinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications.

生物活性

N-(pyridin-4-yl)hydrazinecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as an antimicrobial and anticancer agent, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a hydrazinecarboxamide functional group. Its chemical formula is . The unique substitution pattern on the pyridine ring contributes to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its efficacy against various cancer cell lines:

These values suggest that the compound may inhibit cell proliferation effectively, with lower concentrations required for significant effects compared to standard chemotherapeutics like Sorafenib.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It shows potential against various pathogens, including bacteria and fungi. For instance, studies have indicated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Biological Targets : The compound can form hydrogen bonds with specific receptors or enzymes, influencing various biochemical pathways.

- Nucleophilic Activity : The hydrazine moiety allows it to act as a nucleophile, participating in reactions that modify biological molecules.

- Metal Coordination : It may coordinate with metal ions, which can alter the activity of metalloenzymes involved in cellular processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds highlight the importance of the pyridine substitution pattern:

| Compound | Activity |

|---|---|

| N-(pyridin-2-yl)hydrazinecarboxamide | Lower anticancer activity |

| N-(pyridin-3-yl)hydrazinecarboxamide | Moderate activity |

| This compound | Highest activity observed |

This table illustrates how slight variations in structure can lead to significant differences in biological efficacy.

Case Studies and Research Findings

- Anticancer Evaluation : A study evaluated this compound against a panel of 60 cancer cell lines according to the National Cancer Institute protocol. The compound showed promising results, particularly against leukemia and breast cancer cell lines, with growth inhibition percentages exceeding those of established drugs like Imatinib .

- Antimicrobial Studies : In another study, derivatives of hydrazinecarboxamides were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the hydrazine moiety significantly enhanced antibacterial activity against Mycobacterium tuberculosis and other pathogens .

特性

IUPAC Name |

1-amino-3-pyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTBMALRTPNOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。